molecular formula C23H20F4N2O4 B11078662 4-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

4-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

Cat. No.: B11078662
M. Wt: 464.4 g/mol
InChI Key: PGCZSDPUTAVUME-UHFFFAOYSA-N
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Description

4-FLUORO-N-[1-(2-FURYLMETHYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZAMIDE is a complex organic compound that features a trifluoromethyl group, a furan ring, and an indole derivative.

Properties

Molecular Formula

C23H20F4N2O4

Molecular Weight

464.4 g/mol

IUPAC Name

4-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide

InChI

InChI=1S/C23H20F4N2O4/c1-21(2)10-16-18(17(30)11-21)22(23(25,26)27,20(32)29(16)12-15-4-3-9-33-15)28-19(31)13-5-7-14(24)8-6-13/h3-9H,10-12H2,1-2H3,(H,28,31)

InChI Key

PGCZSDPUTAVUME-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-FLUORO-N-[1-(2-FURYLMETHYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZAMIDE typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and coupling with the furan ring. The reaction conditions often require the use of strong bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and trifluoromethyl sites. Common reagents include sodium hydride, lithium aluminum hydride, and various acids and bases.

Scientific Research Applications

4-FLUORO-N-[1-(2-FURYLMETHYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the indole and furan rings contribute to its overall biological activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include:

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